
RIP1/RIP3/MLKL activator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
RIP1/RIP3/MLKL activator 1 is synthesized through a series of chemical reactions involving quinoline derivatives. The synthetic route typically involves the formation of a quinoline core structure, followed by functionalization to introduce the necessary substituents . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
RIP1/RIP3/MLKL activator 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substituents can be introduced or replaced on the quinoline core through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
RIP1/RIP3/MLKL activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of necroptosis and related pathways.
Biology: Employed in cell biology research to induce necroptosis in various cell lines, aiding in the study of cell death mechanisms.
Mechanism of Action
RIP1/RIP3/MLKL activator 1 exerts its effects by activating the RIP1/RIP3/MLKL pathway, leading to necroptosis. The compound induces the phosphorylation of RIP1 and RIP3, which subsequently phosphorylate MLKL. Phosphorylated MLKL translocates to the plasma membrane, causing membrane disruption and cell death . This pathway is distinct from apoptosis and involves different molecular targets and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
ZBP1/RIP3/MLKL activator 1: Another quinoline derivative that induces necroptosis through a similar pathway.
Necrostatin-1: An inhibitor of RIP1 kinase that prevents necroptosis, used as a tool compound to study the inhibition of necroptosis.
GSK’872: A selective inhibitor of RIP3 kinase, used to study the role of RIP3 in necroptosis.
Uniqueness
RIP1/RIP3/MLKL activator 1 is unique in its ability to induce necroptosis specifically through the RIP1/RIP3/MLKL pathway, making it a valuable tool for studying this form of cell death. Its ability to permeate the blood-brain barrier also makes it particularly useful for research involving brain tumors and neurological conditions .
Properties
Molecular Formula |
C43H56N4O3 |
|---|---|
Molecular Weight |
676.9 g/mol |
IUPAC Name |
(2R,4aS,6aR,6aS,14aS)-N-[[1-[(4-tert-butylphenyl)methyl]triazol-4-yl]methyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide |
InChI |
InChI=1S/C43H56N4O3/c1-27-31-14-15-34-41(7,32(31)22-33(48)36(27)49)19-21-43(9)35-23-40(6,17-16-39(35,5)18-20-42(34,43)8)37(50)44-24-30-26-47(46-45-30)25-28-10-12-29(13-11-28)38(2,3)4/h10-15,22,26,35,49H,16-21,23-25H2,1-9H3,(H,44,50)/t35?,39-,40-,41+,42-,43+/m1/s1 |
InChI Key |
QLFCJGYFBTYJGC-RSWNTZNOSA-N |
Isomeric SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5(C4C[C@](CC5)(C)C(=O)NCC6=CN(N=N6)CC7=CC=C(C=C7)C(C)(C)C)C)C)C)C)O |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCC6=CN(N=N6)CC7=CC=C(C=C7)C(C)(C)C)C)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


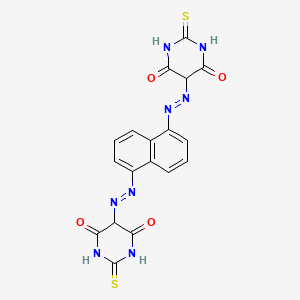
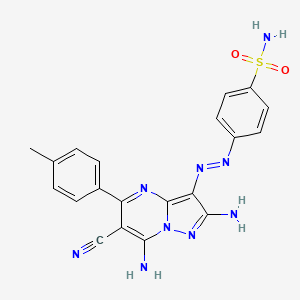

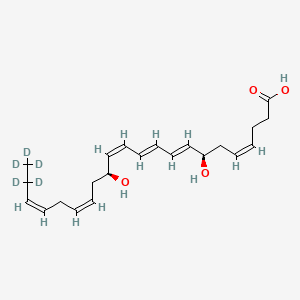

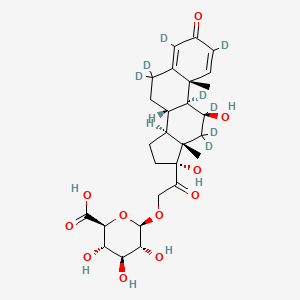
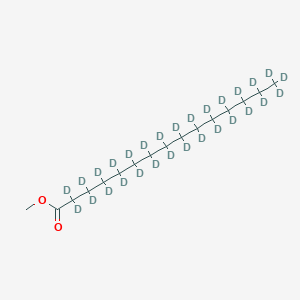
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
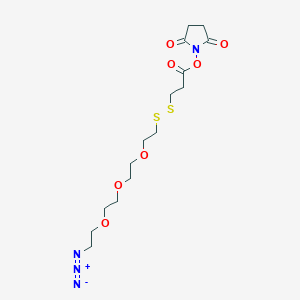
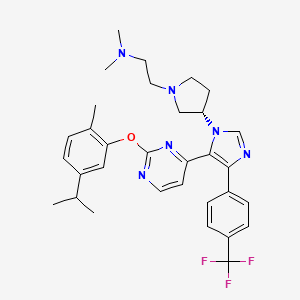


![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)

